molecular formula C12H13NO3S2 B2987959 N-(4-ethoxyphenyl)thiophene-2-sulfonamide CAS No. 358666-72-5

N-(4-ethoxyphenyl)thiophene-2-sulfonamide

Cat. No. B2987959
CAS RN: 358666-72-5
M. Wt: 283.36
InChI Key: NPCUFMARANRVLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based sulfonamides, such as “N-(4-ethoxyphenyl)thiophene-2-sulfonamide”, are synthesized through various methods. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “N-(4-ethoxyphenyl)thiophene-2-sulfonamide” is characterized by the presence of a thiophene ring and a sulfonamide group . The isodensity surfaces of the frontier molecular orbitals (FMOs) are the same pattern in most of the compounds, but in some compounds are disturbed due to the presence of highly electronegative hetero-atoms .


Chemical Reactions Analysis

Thiophene-based sulfonamides, including “N-(4-ethoxyphenyl)thiophene-2-sulfonamide”, are known for their potent inhibitory effects on carbonic anhydrase I and II isoenzymes . They exhibit noncompetitive inhibitory properties on both isoenzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-ethoxyphenyl)thiophene-2-sulfonamide” include its molecular weight (283.36) and molecular formula (C12H13NO3S2). Further properties such as hyperpolarizability, chemical hardness, electronic chemical potential, electrophilicity index, ionization potential, and electron affinity can be computed .

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory Agents

Thiophene derivatives like N-(4-ethoxyphenyl)thiophene-2-sulfonamide have been studied for their potential anti-inflammatory properties. These compounds can be designed to modulate biological pathways that lead to inflammation, making them valuable for the development of new anti-inflammatory drugs .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are significant for the advancement of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmaceutical Applications: Antimicrobial Activity

Research has shown that thiophene derivatives exhibit antimicrobial properties, which can be harnessed to develop new antibiotics. The structural flexibility of thiophene allows for the creation of compounds that can target a variety of microbial pathogens .

Drug Synthesis: Voltage-Gated Sodium Channel Blockers

Thiophene derivatives are used in the synthesis of drugs that act as voltage-gated sodium channel blockers. These are important for the development of anesthetics and treatments for conditions related to the nervous system .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. Their ability to form protective layers on metals makes them valuable for extending the life of industrial machinery and infrastructure .

Cancer Research: Anticancer Properties

Thiophene compounds have been identified to possess anticancer properties. They can be engineered to interfere with cancer cell growth and proliferation, providing a pathway for the development of novel cancer therapies .

properties

IUPAC Name

N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-2-16-11-7-5-10(6-8-11)13-18(14,15)12-4-3-9-17-12/h3-9,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCUFMARANRVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)thiophene-2-sulfonamide

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